molecular formula C18H18N2O3 B2431123 2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide CAS No. 1261010-98-3

2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B2431123
CAS No.: 1261010-98-3
M. Wt: 310.353
InChI Key: AODSFEGZEWXENV-UHFFFAOYSA-N
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Description

2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is an organic compound belonging to the class of acrylamide derivatives. This compound is characterized by the presence of a cyano group, two methoxy-substituted phenyl rings, and a propanamide backbone. It is known for its unique optical properties, which make it a subject of interest in various scientific research fields.

Scientific Research Applications

2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique optical properties, such as mechanofluorochromic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 4-methoxyaniline.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-methoxybenzaldehyde and 4-methoxyaniline in the presence of a suitable catalyst.

    Addition of Cyano Group: The intermediate compound is then subjected to a reaction with a cyano-containing reagent, such as cyanogen bromide, to introduce the cyano group.

    Formation of Final Product: The final step involves the cyclization of the intermediate compound to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amine derivatives with potential biological activity.

    Substitution: Substituted phenyl derivatives with diverse functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
  • 2-cyano-3-(4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Uniqueness

2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct optical and electronic properties. This uniqueness makes it a valuable compound for research in fields such as material science and medicinal chemistry.

Properties

IUPAC Name

2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-9-7-15(8-10-16)20-18(21)14(12-19)11-13-5-3-4-6-17(13)23-2/h3-10,14H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODSFEGZEWXENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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